6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C16H12ClN3O2 |
|---|---|
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
6-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-10-4-5-14-12(7-10)15(21)13(9-19-14)16(22)20-8-11-3-1-2-6-18-11/h1-7,9H,8H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
XFDQADRGROESNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Quinoline Core Formation via Cyclocondensation
The quinoline backbone is typically synthesized through a modified Knorr quinoline synthesis or Friedländer annulation . For example, 6-chloro-4-hydroxyquinoline-3-carboxylic acid serves as a key intermediate, synthesized via cyclocondensation of substituted anilines with β-keto esters under acidic conditions. A representative protocol involves:
Carboxamide Bond Formation
The final step couples the carboxylic acid with pyridin-2-ylmethanamine using coupling agents. 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are widely employed:
-
6-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 equiv) is activated with CDMT (1.2 equiv) and N-methylmorpholine (2.0 equiv) in dichloromethane (DCM) at room temperature.
-
Pyridin-2-ylmethanamine (1.5 equiv) is added, and the mixture stirred for 12–24 hours, yielding the target compound after purification by column chromatography (silica gel, 5% MeOH/DCM).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Enhancements
-
Zinc chloride (10 mol%) accelerates cyclization steps, improving yields from 59% to 80%.
-
Excess amine (1.5–2.0 equiv) ensures complete conversion during amidation, with EDC/HOBt reducing racemization compared to carbodiimide-alone systems.
Industrial-Scale Production Strategies
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:
-
Microreactor systems for precise control of exothermic cyclization steps.
-
High-throughput screening to identify optimal catalysts (e.g., ZnCl₂ vs. FeCl₃) and solvent combinations.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC : ≥98% purity achieved using a C18 column (MeCN/H₂O gradient, 0.1% TFA).
Comparative Analysis of Synthetic Approaches
Challenges and Mitigation Strategies
-
Chlorine Substituent Reactivity : Competitive side reactions during amidation are minimized using low-temperature coupling (0–5°C) and bulky base additives (e.g., diisopropylethylamine).
-
Hydroxy Group Protection : Transient protection with trimethylsilyl chloride prevents undesired O-alkylation during quinolone synthesis .
Analyse Chemischer Reaktionen
Reaktionstypen
6-Chlor-4-hydroxy-N-(pyridin-2-ylmethyl)chinolin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu Chinon-Derivaten oxidiert werden.
Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.
Substitution: Die Chlor-Gruppe kann durch Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden verwendet.
Substitution: Nukleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriummethoxid oder Kaliumthiolat.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolinderivate, die je nach Art der Substituenten unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-4-hydroxy-N-(pyridin-2-ylmethyl)chinolin-3-carboxamid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es ist bekannt, dass es die Aktivität bestimmter Enzyme hemmt, die an der DNA-Replikation und -Reparatur beteiligt sind, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Darüber hinaus kann es an mikrobielle Enzyme binden und deren normale Funktion stören, was zum Zelltod führt.
Wirkmechanismus
The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can bind to microbial enzymes, disrupting their normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Pyridine Substituent Variations
The pyridin-2-ylmethyl group in the target compound differs from other pyridine-linked derivatives:
- N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide () replaces the pyridin-2-ylmethyl with a pyridin-3-yl group and a 2-hydroxyphenylamide.
- 4-Hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide () introduces a 2-oxo group and a propyl chain, which may affect conformational flexibility and metabolic stability.
Heterocycle Modifications
Replacing quinoline with cinnoline (a benzene-pyridazine fused system) alters electronic properties. For instance, 6-chloro-4-hydroxy-N-(2-pyridyl)-cinnoline-3-carboxamide () shares similar substituents but exhibits distinct immunomodulatory effects due to cinnoline’s reduced aromaticity compared to quinoline.
Structural and Functional Comparison Table
Key Research Findings
- Chlorine Position: The 6-chloro substitution in quinoline derivatives is associated with inverse agonist activity at CB2 receptors, while 8-chloro analogs retain agonist profiles .
- Hydroxyl Group Advantage : The 4-hydroxy group in the target compound likely improves aqueous solubility compared to methoxy or alkyl-substituted analogs, enhancing bioavailability .
Biologische Aktivität
6-Chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties, antibacterial effects, and overall pharmacological significance.
Chemical Structure and Properties
The compound features a quinoline core substituted with a chloro group and a pyridinylmethyl moiety. Its chemical structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives, including 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Notably:
- Cell Lines Tested : Human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116).
- IC50 Values : Certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 3.3 µM to 50.9 µM against HCT-116 cells .
These results indicate that modifications to the quinoline structure can enhance its efficacy against cancer cells, suggesting a structure-activity relationship (SAR) that may guide future drug development.
Antibacterial Activity
The antibacterial properties of 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide have also been explored. The compound demonstrated activity against various Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 75 µg/mL |
| Enterococcus faecalis | 125 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents, especially in combating resistant strains .
The mechanism by which 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide exerts its biological effects involves interaction with key molecular targets. For anticancer activity, it has been shown to bind to the phosphatidylinositol 3-kinase (PI3Kα), a crucial component in cancer cell signaling pathways. Docking studies indicated that the compound occupies the PI3Kα binding site effectively, engaging with critical residues necessary for its enzymatic function .
Case Studies
- Anticancer Efficacy : A study involving multiple derivatives of quinolone carboxamides demonstrated that certain structural modifications could significantly enhance their anticancer properties. The most potent compounds were identified through both in vitro assays and computational docking studies, confirming their potential as therapeutic agents against colorectal cancer .
- Antibacterial Screening : In another investigation, the antibacterial activity of various quinoline derivatives was assessed against multiple bacterial strains. The results indicated that compounds with specific substitutions showed improved efficacy compared to standard antibiotics, highlighting their potential for further development in antibiotic therapy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide, and how can purity be ensured?
- Methodology : Start with a condensation reaction between 2-chloroquinoline-3-carboxaldehyde derivatives and pyridin-2-ylmethylamine. Use catalysts like zinc chloride (ZnCl₂) to facilitate cyclization, as demonstrated in analogous quinoline-carboxamide syntheses . Purify via recrystallization from ethanol/DMF mixtures, monitoring yield (69–80%) and purity using HPLC (>95%) . For intermediates, employ column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate).
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxamide NH signals (δ ~10.5 ppm). Compare with calculated shifts using computational tools like ACD/Labs .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Antiproliferative Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination over 48–72 hours. Include positive controls like doxorubicin .
- Apoptosis Induction : Perform Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?
- Methodology : Grow single crystals via slow evaporation in DMSO/water. Collect diffraction data (e.g., Cu-Kα radiation, 100 K) and refine using SHELXL . Analyze intermolecular interactions (e.g., C–H⋯N bonds) with Mercury CSD 2.0, focusing on packing patterns (e.g., centroid–centroid distances ~3.7 Å) .
Q. What computational strategies predict target binding modes and selectivity?
- Methodology : Perform molecular docking (AutoDock Vina) against targets like HDAC4 or p38 MAP kinase, using crystal structures from the PDB. Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with ICReDD’s quantum chemical reaction path searches to optimize ligand conformations .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodology : Synthesize analogs with substitutions at the 6-chloro or pyridine positions. Test for cytotoxicity and compare with parent compound. For example, replace the pyridinylmethyl group with furfuryl or tolyl moieties to assess steric/electronic effects on activity .
Q. How should contradictory cytotoxicity data across cell lines be addressed?
- Methodology :
- Assay Optimization : Standardize culture conditions (e.g., serum concentration, passage number).
- Mechanistic Profiling : Use RNA-seq to identify differential gene expression in resistant vs. sensitive lines.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance (p < 0.05) across replicates .
Q. What methods assess metabolic stability and CYP450 interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
